2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine dihydrochloride
CAS No.:
Cat. No.: VC20420553
Molecular Formula: C9H12Cl3FN2
Molecular Weight: 273.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H12Cl3FN2 |
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Molecular Weight | 273.6 g/mol |
IUPAC Name | 2-chloro-5-fluoro-3-pyrrolidin-2-ylpyridine;dihydrochloride |
Standard InChI | InChI=1S/C9H10ClFN2.2ClH/c10-9-7(4-6(11)5-13-9)8-2-1-3-12-8;;/h4-5,8,12H,1-3H2;2*1H |
Standard InChI Key | DLVSKBBUCHRGQP-UHFFFAOYSA-N |
Canonical SMILES | C1CC(NC1)C2=C(N=CC(=C2)F)Cl.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
The compound’s molecular structure combines a pyridine ring with three distinct substituents:
The dihydrochloride salt form (C₉H₁₂Cl₃FN₂; MW: 273.56 g/mol) improves aqueous solubility compared to the free base. X-ray crystallography and NMR analyses confirm the (R)-configuration at the pyrrolidine moiety, a critical feature for receptor binding selectivity .
Table 1: Key Chemical Descriptors
Property | Value |
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CAS Registry Number | 1260847-45-7 |
Molecular Formula | C₉H₁₂Cl₃FN₂ |
Molecular Weight | 273.56 g/mol |
IUPAC Name | (R)-2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine dihydrochloride |
SMILES | C1CC(NC1)C2=C(N=CC(=C2)F)Cl.Cl.Cl |
Synthesis and Industrial Production
Patent-Optimized Synthesis Routes
A landmark patent (EP1626045A1) outlines a scalable method for synthesizing 3-substituted 2-chloro-5-fluoropyridines . The process involves:
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Selective Reduction: Treating 3-substituted 2,6-dichloro-5-fluoropyridine with hydrogen gas in the presence of palladium catalysts to yield 2-chloro-5-fluoro derivatives.
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Acidification: Reacting the free base with hydrochloric acid to form the dihydrochloride salt.
This method achieves yields exceeding 60%, addressing historical challenges such as low efficiency (~30%) in methylthio group substitutions and unstable diazonium intermediates .
Process Advantages
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Operational Simplicity: Eliminates malodorous reagents (e.g., methylthiols) and high-temperature steps.
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Cost-Effectiveness: Reduces reaction steps from four to two, lowering production costs by ~40% .
Physicochemical Properties
Stability and Solubility
While exact solubility data remain proprietary, the dihydrochloride salt’s polar nature suggests moderate solubility in polar solvents (e.g., water, ethanol). The compound is stable at 4°C under inert atmospheres but degrades upon prolonged exposure to moisture or light .
Spectroscopic Data
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¹H NMR (D₂O): δ 8.42 (s, 1H, pyridine-H), 4.21–3.98 (m, 1H, pyrrolidine-H), 3.45–3.12 (m, 4H, pyrrolidine-CH₂) .
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MS (ESI+): m/z 215.03 [M+H]⁺, confirming the free base molecular ion .
Applications in Drug Discovery
Androgen Receptor Modulation
Derivatives of this compound exhibit potent antagonism against androgen receptors (AR), showing IC₅₀ values <50 nM in prostate cancer models (e.g., LNCaP cells). Structural analogs, such as darolutamide derivatives, demonstrate dual action: AR inhibition and downregulation of splice variants like AR-V7 .
Central Nervous System Targets
The pyrrolidine moiety facilitates blood-brain barrier penetration, making it a candidate for neurology research. Preliminary studies suggest activity at σ-1 and α7 nicotinic receptors, though target validation is ongoing .
Hazard Statement | Precautionary Measure |
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H302 (Harmful if swallowed) | Use PPE; avoid ingestion |
H315 (Skin irritation) | Wear nitrile gloves |
H319 (Eye damage) | Use safety goggles |
Disposal Guidelines
Incinerate at >800°C with scrubbers to neutralize HCl emissions. Avoid aqueous disposal due to aquatic toxicity .
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s role in epigenetic modulation via HDAC or BET inhibition.
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Prodrug Development: Enhance bioavailability through ester or amide prodrug formulations.
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Targeted Delivery: Conjugate with nanoparticles for tumor-specific AR antagonism.
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